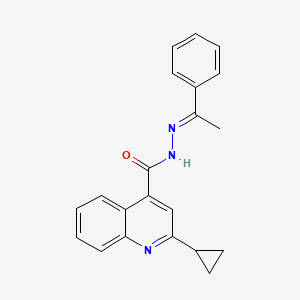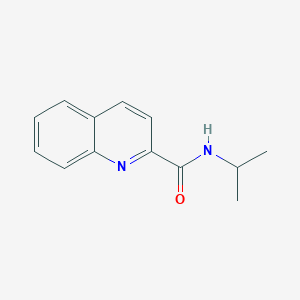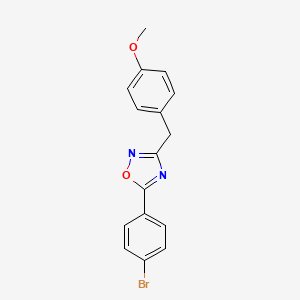![molecular formula C13H16N2 B5747737 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole](/img/structure/B5747737.png)
2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the class of benzimidazoles, which are known for their wide range of biological activities The structure of this compound consists of a benzimidazole core with an ethyl group at the second position and a 2-methylallyl group at the first position
Métodos De Preparación
The synthesis of 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The ethyl and 2-methylallyl substituents can be introduced through subsequent alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization and alkylation steps.
Análisis De Reacciones Químicas
2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its benzimidazole core is known to exhibit various pharmacological activities, including antiviral, antifungal, and antiparasitic properties.
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.
The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. The benzimidazole core is known to interact with various biological targets, including nucleic acids, proteins, and cell membranes.
Comparación Con Compuestos Similares
2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzimidazole: This compound has a similar structure but lacks the ethyl and 2-methylallyl substituents. It exhibits similar biological activities but may have different pharmacokinetic properties.
1H-Benzimidazole: The parent compound of the benzimidazole family, it serves as a core structure for many biologically active molecules. Its lack of substituents makes it less specific in its interactions with biological targets.
2-Phenyl-1H-benzimidazole: This derivative has a phenyl group at the second position, which can enhance its binding affinity to certain biological targets. It is often used in medicinal chemistry for the development of new drugs.
The uniqueness of this compound lies in its specific substituents, which can modulate its chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-ethyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRCJSRUYLFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5747662.png)

![N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)

![[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B5747734.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
